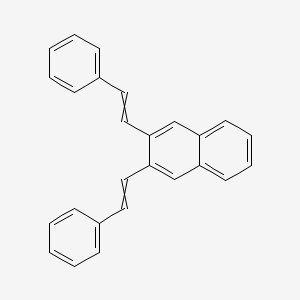
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is known for its efficiency and high yield. The reaction conditions usually involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the benzothiophene ring can be substituted with different functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced fluorescence properties.
Reduction: Alcohol derivatives with potential biological activity.
Substitution: Various substituted benzothiophene derivatives with diverse chemical and biological properties.
Aplicaciones Científicas De Investigación
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzothiophen-3-yl-(2-methylmorpholin-4-yl)methanone
- 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives
Uniqueness
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate is unique due to its specific structure, which combines the benzothiophene ring with a butanoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
24444-96-0 |
|---|---|
Fórmula molecular |
C13H12O3S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate |
InChI |
InChI=1S/C13H12O3S/c1-16-13(15)7-6-11(14)10-8-17-12-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3 |
Clave InChI |
WPMZLIMQLKAYFQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)C1=CSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
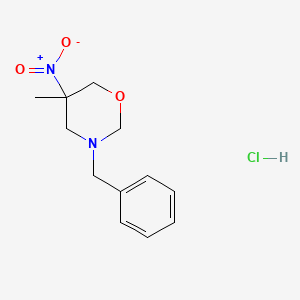
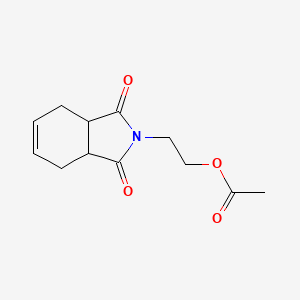
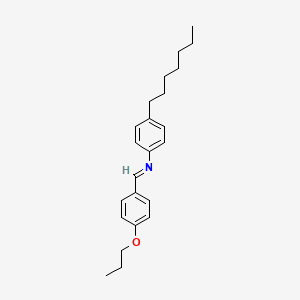
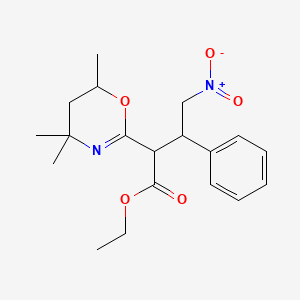
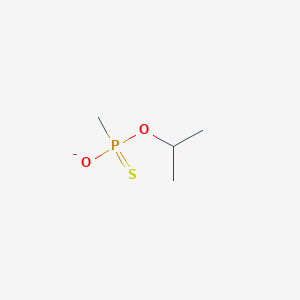
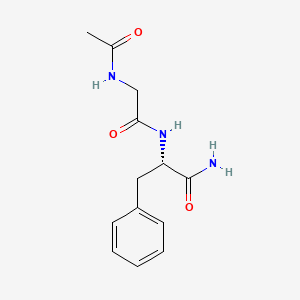
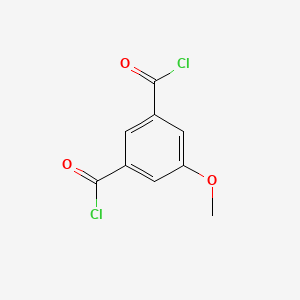
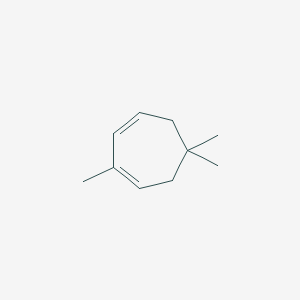
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
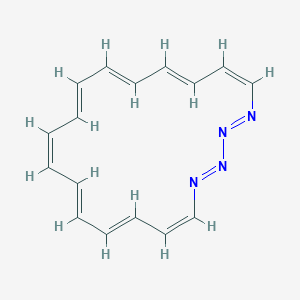
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
